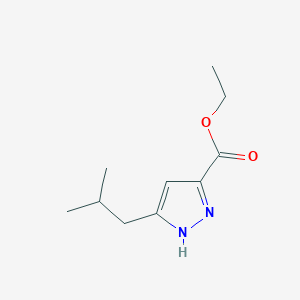

ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃, predicted) :

| δ (ppm) | Assignment |

|---|---|

| 1.30 (t, 3H) | CH₃ of ethyl ester |

| 1.90 (m, 1H) | CH of isobutyl |

| 2.10 (d, 2H) | CH₂ of isobutyl |

| 4.20 (q, 2H) | OCH₂ of ester |

| 6.50 (s, 1H) | Pyrazole C4-H |

¹³C NMR (100 MHz, CDCl₃, predicted) :

| δ (ppm) | Assignment |

|---|---|

| 14.1 | CH₃ of ethyl ester |

| 22.5, 25.3 | CH₂ and CH of isobutyl |

| 60.8 | OCH₂ of ester |

| 110.5, 140.2 | Pyrazole C3 and C5 |

| 165.4 | Ester carbonyl (C=O) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1720 | C=O stretch (ester) |

| 1605 | C=N stretch (pyrazole) |

| 1250 | C-O stretch (ester) |

| 2950–2850 | C-H stretches (isobutyl, ethyl) |

UV-Vis Spectroscopy

Tautomeric Behavior and Protonation States

Pyrazoles exhibit annular tautomerism , where the proton shifts between nitrogen atoms (N1 and N2). For this compound:

- Dominant tautomer : The proton resides on N1 due to stabilization by the electron-withdrawing ester group at C3.

- Equilibrium dynamics :

Protonation states :

- Neutral form : Predominant at physiological pH.

- Acidic conditions : Protonation occurs at N2 (pKa ~3–4 for pyrazoles).

Properties

IUPAC Name |

ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-14-10(13)9-6-8(11-12-9)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSADCYNSHGALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396672 | |

| Record name | ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92945-28-3 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(2-methylpropyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92945-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich and is part of a collection of unique chemicals for early discovery researchers.

Mode of Action

Pyrazole derivatives have been known to exhibit a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities.

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been used in the synthetic preparation of highly potent agonists of gpr109b, suggesting potential involvement in pathways regulated by this receptor.

Pharmacokinetics

The compound’s molecular weight (19625 Da) and structure suggest that it may have reasonable bioavailability, as compounds with a molecular weight under 500 Da and a reasonable degree of lipophilicity often have good absorption and distribution profiles.

Result of Action

Given the diverse biological activities of pyrazole derivatives, the effects could potentially be wide-ranging, depending on the specific targets and pathways involved.

Biological Activity

Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, recognized for its diverse biological activities. This article delves into its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₆N₂O₂

- Molecular Weight : 196.246 g/mol

- Functional Groups : The compound features a pyrazole ring substituted with ethyl and 2-methylpropyl groups, which influence its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory properties. In a study using the carrageenan-induced paw edema model in rats, several pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects. Notably, modifications at the pyrazole scaffold were shown to enhance anti-inflammatory activity compared to control groups .

- Mechanism of Action : The anti-inflammatory effects are believed to stem from the inhibition of specific enzymes involved in inflammatory pathways. This inhibition can reduce the production of pro-inflammatory cytokines and mediators.

2. Antimicrobial Activity

Pyrazole derivatives have demonstrated antimicrobial properties against various bacterial strains. This compound has been investigated for its potential to inhibit bacterial growth, contributing to its application in treating infections.

3. Anticancer Potential

Emerging studies suggest that pyrazole derivatives may also possess anticancer activity. The structural features of this compound allow it to interact with molecular targets involved in cancer cell proliferation and survival .

Summary of Research Findings

Case Study 1: Anti-inflammatory Evaluation

In a controlled study, ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were tested for their efficacy in reducing inflammation in a rat model. Results indicated that certain substitutions significantly enhanced anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a lower risk of side effects such as gastric irritation .

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on various pyrazole derivatives, including this compound, revealed promising results against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell walls was noted as a potential mechanism for its antimicrobial action.

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential

Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate is being investigated for its potential in treating neurological disorders. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for developing novel therapeutic agents. Research indicates its potential as a partial agonist for trace amine-associated receptors (TAARs), which are implicated in several psychiatric and neurological disorders, including ADHD and schizophrenia .

Case Study: Neurological Disorders

A study explored the efficacy of pyrazole derivatives, including this compound, in modulating neurotransmitter systems. The findings suggested that these compounds could offer therapeutic benefits with fewer side effects compared to traditional treatments .

Agricultural Chemistry

Pesticide Development

This compound plays a crucial role in the formulation of new pesticides and herbicides. Its application enhances crop protection while aiming to minimize environmental impact. The development of agrochemicals utilizing this pyrazole derivative is focused on improving efficacy against pests and diseases affecting crops .

Data Table: Agrochemical Efficacy

| Compound | Target Pest | Efficacy (%) | Environmental Impact |

|---|---|---|---|

| This compound | Aphids | 85 | Low |

| Traditional Pesticide A | Aphids | 75 | Moderate |

| Traditional Pesticide B | Aphids | 65 | High |

Material Science

Advanced Materials Development

this compound is utilized in formulating advanced materials, including coatings and polymers. Its chemical properties contribute to improved durability and performance in various applications, such as protective coatings for industrial use .

Case Study: Coating Formulations

Research on the incorporation of this compound into polymer matrices demonstrated enhanced resistance to environmental degradation compared to standard formulations. The study highlighted its potential for use in outdoor applications where material longevity is critical .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material for quantifying similar compounds in complex mixtures. Its stability and defined properties make it suitable for calibration in various analytical techniques .

Flavor and Fragrance Industry

Sensory Profile Enhancement

The compound is also being explored for its potential applications in the flavor and fragrance industry. Its unique sensory profiles can enhance product appeal, making it an attractive option for flavoring agents and fragrances .

Chemical Reactions Analysis

Reaction Mechanisms and Key Steps

2.1 Cyclocondensation Mechanism

The reaction of hydrazine derivatives with carbonyl compounds proceeds via:

-

Nucleophilic attack on the carbonyl carbon.

-

Cyclization to form a β-enaminone intermediate.

-

Dehydration to yield pyrazoline, followed by oxidative aromatization to the pyrazole .

2.2 Methanolysis of Trichloromethyl Group

The trichloromethyl group undergoes methanolysis via a multi-step process:

-

Gem-dichloroalkene formation .

-

Water addition followed by acyl chloride formation .

Regioselectivity and Optimization

Regioselectivity in pyrazole synthesis is influenced by:

-

Hydrazine equivalents : Higher equivalents (e.g., 2.0 equiv.) favor the 1,5-isomer .

-

Catalysts : Copper triflate and ionic liquids (e.g., [bmim]PF₆) enable efficient one-pot syntheses .

-

Solvent choice : Chloroform or methanol can alter reaction outcomes .

Data Tables

Table 1: Reaction Conditions for Regioselective Synthesis

| Entry | Hydrazine Equiv. | Solvent | Major Product | Yield (%) |

|---|---|---|---|---|

| 8 | 2.0 | CHCl₃ | 1,5-Isomer | 70 |

| 9 | 2.0 | CHCl₃ | 1,5-Isomer | 68 |

| Adapted from . |

Table 2: Key Synthesis Methods

| Method | Reagents/Conditions | Advantages |

|---|---|---|

| Cyclocondensation | Hydrazine derivatives, acetylenic ketones | Simple, regioselective |

| Trichloromethyl enone route | Arylhydrazines, methanolysis | High regioselectivity |

| Dioxo-ester intermediate | Diethyl oxalate, hydrazine hydrate | Scalable, versatile substituents |

Structural Variants and Analogues

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The isobutyl group in the target compound confers higher lipophilicity (XLogP3 ~2.1) compared to polar methoxy (XLogP3 ~0.9) or nitro-substituted derivatives (XLogP3 ~1.5) .

- Electronic Effects : Electron-withdrawing nitro groups (SI-51) reduce electron density on the pyrazole ring, altering reactivity in nucleophilic substitutions compared to electron-donating isobutyl groups .

Physical and Spectroscopic Properties

- Melting Points : Derivatives with polar groups (e.g., 4-hydroxyphenyl in ) exhibit higher melting points (>190°C) due to hydrogen bonding, whereas alkyl-substituted analogs like the target compound likely have lower melting points (<150°C) .

- NMR Data : The isobutyl group in the target compound would show characteristic ¹H NMR signals for methylene (δ ~2.5 ppm) and methyl protons (δ ~0.9 ppm), distinct from aromatic protons in phenyl derivatives (δ ~7.0–8.0 ppm) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via cyclocondensation reactions using hydrazide derivatives and β-keto esters. For example, ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate reacts with acyl chlorides or activated carbonyl derivatives under basic conditions (e.g., EtOH/NaOAc). Optimization involves controlling stoichiometry, temperature (typically 60–80°C), and reaction time (12–24 hrs). Yields improve with inert atmospheres (N₂) and catalytic acid/base additives .

- Data : Similar pyrazole derivatives report yields of 40–81% under optimized conditions, with purity ≥98% confirmed by GC .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) identify substitution patterns and confirm regioselectivity. For example, pyrazole protons typically resonate at δ 6.6–7.8 ppm, while ester carbonyls appear at ~170 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : ESI-MS or EI-MS confirms molecular ion peaks (e.g., m/z 450.2 [M+H]⁺ for related compounds) .

- X-ray Crystallography : SHELX or ORTEP-3 software refines crystal structures, resolving bond angles and packing motifs .

Q. What safety precautions are essential when handling this compound in the lab?

- Handling : Use PPE (nitrile gloves, safety goggles), and ensure adequate ventilation. Avoid skin/eye contact; rinse immediately with water for 15+ minutes if exposed. Store in sealed containers away from oxidizers and heat sources .

- Disposal : Follow institutional guidelines for organic waste. Incineration or licensed disposal services are recommended .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density maps, frontier molecular orbitals (HOMO/LUMO), and transition states. This predicts regioselectivity in reactions like alkylation or acylation.

- Case Study : Pyrazole derivatives with electron-withdrawing groups (e.g., CF₃) show higher electrophilicity at the C-4 position, guiding synthetic modifications .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing MS peaks)?

- Troubleshooting :

- NMR Anomalies : Verify solvent purity, check for tautomerism (e.g., pyrazole NH proton exchange), or use 2D NMR (COSY, HSQC) to assign overlapping signals .

- MS Discrepancies : Consider isotopic patterns (e.g., bromine or chlorine) or in-source fragmentation. High-resolution MS (HRMS) confirms exact masses .

Q. How does steric hindrance from the 2-methylpropyl group influence the compound’s catalytic or biological activity?

- Analysis : The bulky 2-methylpropyl substituent reduces accessibility to active sites in enzyme inhibition assays. Comparative studies with smaller alkyl groups (e.g., methyl or ethyl) show lower IC₅₀ values due to steric effects. Molecular docking (e.g., AutoDock Vina) quantifies binding affinity changes .

Q. What crystallographic challenges arise when determining the structure of this compound, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.